molecular formula C12H10N4O B8578365 7-(4-Methylpyridin-3-yl)isoxazolo[4,5-b]pyridin-3-amine

7-(4-Methylpyridin-3-yl)isoxazolo[4,5-b]pyridin-3-amine

Cat. No. B8578365
M. Wt: 226.23 g/mol
InChI Key: CKVCFTHYXMUJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-Methylpyridin-3-yl)isoxazolo[4,5-b]pyridin-3-amine is a useful research compound. Its molecular formula is C12H10N4O and its molecular weight is 226.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(4-Methylpyridin-3-yl)isoxazolo[4,5-b]pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-Methylpyridin-3-yl)isoxazolo[4,5-b]pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

7-(4-methylpyridin-3-yl)-[1,2]oxazolo[4,5-b]pyridin-3-amine

InChI

InChI=1S/C12H10N4O/c1-7-2-4-14-6-9(7)8-3-5-15-10-11(8)17-16-12(10)13/h2-6H,1H3,(H2,13,16)

InChI Key

CKVCFTHYXMUJJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2=C3C(=NC=C2)C(=NO3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3′-fluoro-4-methyl-3,4′-bipyridine-2′-carbonitrile (0.057 g, 0.267 mmol), N-hydroxyacetamide (0.060 g, 0.802 mmol), and potassium carbonate (0.222 g, 1.604 mmol) in DMF (Ratio: 7.0, Volume: 1.170 ml) and water (Ratio: 1.000, Volume: 0.167 ml) was stirred at 80° C. for 3 hr. The reaction mixture was filtered through a disposable fritted funnel. The filter cake was washed with EtOAc. Layers in the filtrate were separated and the aqueous phase was extracted with EtOAc (3×). The organic phases were combined, dried over Na2SO4, filtered, concentrated, and further dried under high vacuum to afford the title compound as a brown solid (49 mg, 0.206 mmol, 77% yield). ESI MS (M+H)+=227.1.
Quantity
0.057 g
Type
reactant
Reaction Step One
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
0.222 g
Type
reactant
Reaction Step One
Name
Quantity
1.17 mL
Type
solvent
Reaction Step One
Name
Quantity
0.167 mL
Type
solvent
Reaction Step One
Yield
77%

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